molecular formula C20H14F4N6O2S B2555908 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 863457-89-0

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Número de catálogo: B2555908
Número CAS: 863457-89-0
Peso molecular: 478.43
Clave InChI: VVRKVKZKDQMNLT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14F4N6O2S and its molecular weight is 478.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS number: 863457-93-6) is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H17FN6O2S
  • Molecular Weight : 436.5 g/mol
  • IUPAC Name : this compound

Pharmacological Activities

The biological activities of this compound are primarily attributed to its structural components, which include a triazolopyrimidine moiety known for various pharmacological effects.

Anticancer Activity

Research indicates that compounds with triazolopyrimidine structures exhibit promising anticancer properties. For example:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. Similar compounds have shown to suppress the epidermal growth factor receptor (EGFR) signaling pathway, leading to reduced tumor growth in various cancer cell lines such as HeLa and HCC1937 .
  • Case Study : In vitro studies have demonstrated that derivatives of triazolopyrimidine can induce apoptosis in cancer cells and disrupt cell cycle progression. Specifically, one study reported an IC50 value of 3.91 µM for a related compound against MCF-7 breast cancer cells, indicating significant cytotoxicity .

Antimicrobial Activity

Compounds featuring thiol groups have been associated with antimicrobial properties:

  • Activity Spectrum : The triazolopyrimidine derivatives have shown activity against a range of bacterial and fungal pathogens. This is likely due to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of various kinases involved in cancer progression.
  • Interaction with DNA : Some derivatives may intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis.
  • Targeting Enzymes : The compound may act on specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both mammalian and parasitic organisms .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of EGFR signaling; IC50 values indicating cytotoxicity against various cancer cell lines.
AntimicrobialDemonstrated activity against Plasmodium species; potential as an anti-malarial agent.
CytotoxicityInduced apoptosis and G2/M phase arrest in tumor cells; significant inhibition observed in multiple assays.

Propiedades

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N6O2S/c21-13-3-1-12(2-4-13)9-30-18-17(28-29-30)19(26-11-25-18)33-10-16(31)27-14-5-7-15(8-6-14)32-20(22,23)24/h1-8,11H,9-10H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRKVKZKDQMNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.